molecular formula C7H3N3S B8790400 Thieno[3,2-d]pyrimidine-4-carbonitrile

Thieno[3,2-d]pyrimidine-4-carbonitrile

Cat. No. B8790400
M. Wt: 161.19 g/mol
InChI Key: MPLADDNNXARQFV-UHFFFAOYSA-N
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Patent
US07601725B2

Procedure details

Compound 6.2 is reacted with potassium cyanide according to a procedure in Miyashita, A. et. al. (Heterocycles 39, 1994, 345) to yield thieno[3,2-d]pyrimidine-4-carbonitrile (compound 7.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[S:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[C-:11]#[N:12].[K+]>>[N:5]1[C:4]2[CH:8]=[CH:9][S:10][C:3]=2[C:2]([C:11]#[N:12])=[N:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CS2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=CN=C(C2=C1C=CS2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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